molecular formula C11H13ClINO2 B15305253 tert-Butyl (4-chloro-2-iodophenyl)carbamate

tert-Butyl (4-chloro-2-iodophenyl)carbamate

Cat. No.: B15305253
M. Wt: 353.58 g/mol
InChI Key: XZNIQPNYPHBKCU-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-2-iodophenyl)carbamate is an organic compound with the molecular formula C11H13ClINO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-chloro-2-iodophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-2-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the carbamate group.

Major Products Formed

Scientific Research Applications

tert-Butyl (4-chloro-2-iodophenyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-2-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
  • tert-Butyl (4-hydroxyphenyl)carbamate

Uniqueness

tert-Butyl (4-chloro-2-iodophenyl)carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClINO2

Molecular Weight

353.58 g/mol

IUPAC Name

tert-butyl N-(4-chloro-2-iodophenyl)carbamate

InChI

InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

XZNIQPNYPHBKCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)I

Origin of Product

United States

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